molecular formula C19H20N2O3 B5851028 (E)-N-BENZYL-N-ISOPROPYL-3-(2-NITROPHENYL)-2-PROPENAMIDE

(E)-N-BENZYL-N-ISOPROPYL-3-(2-NITROPHENYL)-2-PROPENAMIDE

Cat. No.: B5851028
M. Wt: 324.4 g/mol
InChI Key: ZFQPVSFXDMURIG-OUKQBFOZSA-N
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Description

(E)-N-Benzyl-N-isopropyl-3-(2-nitrophenyl)-2-propenamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, an isopropyl group, and a nitrophenyl group attached to a propenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-Benzyl-N-isopropyl-3-(2-nitrophenyl)-2-propenamide typically involves the condensation of an appropriate amine with a nitro-substituted aldehyde or ketone. One common method involves the use of benzylamine and isopropylamine as starting materials, which react with 2-nitrobenzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of mechanochemistry, such as ball milling, can also be employed to achieve solvent-free synthesis, which is a greener and more sustainable approach.

Chemical Reactions Analysis

Types of Reactions

(E)-N-Benzyl-N-isopropyl-3-(2-nitrophenyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The benzyl and isopropyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Reduction: Amino derivatives.

    Oxidation: Nitroso or hydroxylamine derivatives.

    Substitution: Various substituted amides depending on the substituents used.

Scientific Research Applications

(E)-N-Benzyl-N-isopropyl-3-(2-nitrophenyl)-2-propenamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced mechanical strength.

    Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of (E)-N-Benzyl-N-isopropyl-3-(2-nitrophenyl)-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding or π-π interactions with the target, while the benzyl and isopropyl groups can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2-nitrophenyl)-N-(o-tolyl)methanimine
  • (E)-2-(1-(4-bromophenyl)ethylidene)-1-tosyl hydrazine

Uniqueness

(E)-N-Benzyl-N-isopropyl-3-(2-nitrophenyl)-2-propenamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyl and isopropyl groups, along with the nitrophenyl moiety, allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

(E)-N-benzyl-3-(2-nitrophenyl)-N-propan-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-15(2)20(14-16-8-4-3-5-9-16)19(22)13-12-17-10-6-7-11-18(17)21(23)24/h3-13,15H,14H2,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQPVSFXDMURIG-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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